molecular formula C13H12N2O B566913 6-(Methyl(phenyl)amino)nicotinaldehyde CAS No. 1355226-56-0

6-(Methyl(phenyl)amino)nicotinaldehyde

Cat. No.: B566913
CAS No.: 1355226-56-0
M. Wt: 212.252
InChI Key: GXGPITHNEPYNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methyl(phenyl)amino)nicotinaldehyde is a chemical compound with the molecular formula C13H12N2O and a molecular weight of 212.25 g/mol . It is a derivative of nicotinaldehyde, where a methyl(phenyl)amino group is attached to the 6-position of the nicotinaldehyde ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methyl(phenyl)amino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with methyl(phenyl)amine under specific conditions. One common method involves the use of a solvent such as ethanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

6-(Methyl(phenyl)amino)nicotinaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Methyl(phenyl)amino)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Methyl(phenyl)amino)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methyl(phenyl)amino)pyridine-3-carbaldehyde
  • 3-Pyridinecarboxaldehyde, 6-(methylphenylamino)-

Comparison

Compared to similar compounds, 6-(Methyl(phenyl)amino)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

6-(Methyl(phenyl)amino)nicotinaldehyde, a compound with the molecular formula C13_{13}H12_{12}N2_2O, belongs to the class of nicotinaldehydes. Its structure features a pyridine ring, which is significant for its biological interactions. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Weight : Approximately 226.27 g/mol
  • Structure : Contains a methyl group and a phenylamino substituent, enhancing its lipophilicity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, which can mitigate oxidative stress.
  • Neurotransmitter Modulation : Preliminary studies suggest interactions with nicotinic receptors may influence neurotransmitter release, potentially affecting cognitive functions .
  • Antimicrobial Properties : Compounds with similar structures have been noted for their antimicrobial effects, indicating potential applications in infection control.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Receptor Interaction : The compound may bind to nicotinic acetylcholine receptors (nAChRs), modulating their activity and influencing neuronal signaling pathways .
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways, though specific targets remain to be identified .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound NameCAS NumberKey Structural Features
4-Methyl-6-(phenylamino)nicotinaldehyde1355194-21-6Lacks methyl group on nitrogen
2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde1355232-03-9Methyl group at position 2
3-Methyl-6-(methyl(phenyl)amino)nicotinaldehydeNot specifiedMethyl group at position 3

The variations in structure significantly influence the biological activities of these compounds. For instance, the presence of both methyl and phenyl groups in this compound enhances its lipophilicity, potentially leading to improved receptor binding compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Neuroprotective Effects : A study indicated that nicotinic compounds could exert neuroprotective effects in models of neurodegeneration by enhancing synaptic transmission and reducing apoptosis .
  • Antimicrobial Efficacy : Research has shown that derivatives of nicotinaldehydes possess significant antimicrobial properties against various pathogens, suggesting a potential role for this compound in developing new antimicrobial agents .
  • Metabolomics Applications : Recent advances in metabolomics have highlighted the importance of identifying metabolites from compounds like this compound that contribute to antioxidant and antimicrobial activities, paving the way for further pharmacological studies .

Properties

IUPAC Name

6-(N-methylanilino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15(12-5-3-2-4-6-12)13-8-7-11(10-16)9-14-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGPITHNEPYNKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.